tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

Chiral resolution Enantiomeric purity Stereochemical quality control

tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-25-2) is a chiral, Boc-protected (3R)-aminopyrrolidine derivative bearing a quinazolin-4-yl substituent directly on the pyrrolidine nitrogen. With molecular formula C₁₇H₂₂N₄O₂ and a molecular weight of 314.38 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs exploring quinazoline-based kinase inhibitors and epigenetic modulators.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 1365937-25-2
Cat. No. B2990817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate
CAS1365937-25-2
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)20-12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)/t12-/m1/s1
InChIKeyLVMVFEYNINGLBE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-25-2): Procurement-Grade Chiral Building Block for Quinazoline-Focused Medicinal Chemistry


tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate (CAS 1365937-25-2) is a chiral, Boc-protected (3R)-aminopyrrolidine derivative bearing a quinazolin-4-yl substituent directly on the pyrrolidine nitrogen . With molecular formula C₁₇H₂₂N₄O₂ and a molecular weight of 314.38 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs exploring quinazoline-based kinase inhibitors and epigenetic modulators . The (R)-configured stereocenter at the pyrrolidine 3-position, combined with the acid-labile tert-butyl carbamate (Boc) protecting group, makes this compound particularly suited for multistep syntheses where orthogonal deprotection and stereochemical integrity are critical .

Why In-Class Quinazoline-Pyrrolidine Intermediates Cannot Substitute for CAS 1365937-25-2 in Chiral Synthesis


Within the quinazoline-pyrrolidine chemotype, seemingly minor structural variations—stereochemical configuration, linker connectivity, and protecting group identity—produce compounds with fundamentally different synthetic utility and potential biological outcomes [1]. The (3R)-configured target compound (CAS 1365937-25-2) differs from its (3S)-enantiomer (CAS 1389310-00-2) in three-dimensional topology, a distinction known to be decisive for chiral recognition at ATP-binding pockets of kinases . Furthermore, the regioisomer tert-butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (CAS 1365937-63-8) positions the quinazoline via an NH linker rather than directly on the pyrrolidine nitrogen, altering both electronic properties and conformational flexibility . The Boc-protected amine on the target compound also differentiates it from the free amine analog (3R)-1-(quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365936-76-0), which lacks orthogonal protection and exhibits different reactivity and storage stability profiles . These structural distinctions collectively preclude simple interchangeability in lead optimization campaigns where stereochemistry and protecting group strategy are tightly coupled to synthetic route design.

Quantitative Differentiation Evidence for tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate Versus Closest Analogs


Enantiomeric Purity Differentiation: (R)-Configured Target vs. (S)-Configured Enantiomer (CAS 1389310-00-2)

The target (R)-enantiomer (CAS 1365937-25-2) is commercially available as a single, stereodefined enantiomer with a certified purity of ≥98% (HPLC), as documented by multiple independent suppliers . The (S)-enantiomer (CAS 1389310-00-2) is also offered at ≥98% purity ; however, the two enantiomers are not functionally interchangeable due to their opposite three-dimensional configurations at the pyrrolidine 3-position. In the broader quinazoline-pyrrolidine kinase inhibitor class, enantiomeric configuration at this position has been shown to differentially affect target binding: for example, (R)- and (S)-enantiomer pairs of quinazoline-pyrrolidine inhibitors targeting KDM5A display distinct inhibitory chemotypes [1]. Procurement of the incorrect enantiomer would introduce a confounding stereochemical variable that could invalidate SAR interpretation or compromise biological assay reproducibility.

Chiral resolution Enantiomeric purity Stereochemical quality control

Regioisomeric Differentiation: Direct N-Quinazolinyl Linkage vs. NH-Linked Regioisomer (CAS 1365937-63-8)

The target compound features a direct C–N bond between the pyrrolidine nitrogen and the quinazoline C4 position. In contrast, the closely related regioisomer tert-butyl (3R)-3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate (CAS 1365937-63-8) connects the quinazoline via an exocyclic NH linker at the pyrrolidine 3-position, with the Boc group relocated to the pyrrolidine nitrogen . This connectivity difference has significant downstream consequences for both chemical reactivity and biological activity. In the quinazoline kinase inhibitor field, 4-pyrrolidineaminoquinazolines have been reported as potent PI3Kδ inhibitors with IC₅₀ values of 2.7–4.5 nM [1], while quinazoline-pyrrolidine carbamates with a different connectivity have been described as voltage-gated sodium channel (VDSC) inhibitors [2]. The distinct linker connectivity in the target compound may confer a different kinase selectivity profile compared to the NH-linked regioisomer . The target compound is commercially available at ≥98% purity, whereas the regioisomer (CAS 1365937-63-8) is typically offered at ≥95% purity , representing an absolute purity difference of approximately 3 percentage points that may impact reproducibility in sensitive biophysical assays.

Regioisomer discrimination Linker connectivity Synthetic intermediate specification

Protecting Group Strategy Differentiation: Boc-Protected Carbamate vs. Free Amine Analog (CAS 1365936-76-0)

The target compound carries a tert-butyl carbamate (Boc) protecting group on the pyrrolidine 3-amine, which enables orthogonal deprotection strategies in multistep syntheses . The des-Boc free amine analog, (3R)-1-(quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365936-76-0), lacks this acid-labile protecting group and therefore cannot participate in synthetic sequences requiring orthogonal amine protection . The Boc group also confers differential physicochemical properties: the target compound has a molecular weight of 314.38 g/mol, whereas the free amine analog has a molecular weight of 214.27 g/mol (Δ = 100.11 g/mol), resulting in altered solubility, chromatographic behavior, and LogP [1]. From a procurement standpoint, the Boc-protected compound requires storage at 2–8°C in sealed, dry conditions, while the free amine requires similar cool, dry storage but may exhibit different long-term stability due to the absence of the Boc group . Purity specifications are comparable: the target compound is available at ≥97–98% purity , and the free amine is available at ≥95–98% purity depending on the supplier ; however, the orthogonal protection capability represents a qualitative differentiation that is decisive for synthetic route design.

Orthogonal protection Boc deprotection Synthetic route design

Quinazoline Scaffold Privilege: Class-Level Evidence for Kinase and Epigenetic Target Engagement

The quinazoline scaffold is a well-validated privileged structure in kinase inhibitor drug discovery, with multiple FDA-approved agents (e.g., gefitinib, erlotinib, afatinib) targeting EGFR and other tyrosine kinases [1]. Within the subset of quinazoline-pyrrolidine compounds, potent activity has been documented across diverse target classes: 4-pyrrolidineaminoquinazolines have shown PI3Kδ inhibition with IC₅₀ values as low as 2.7 nM [2]; quinazoline-pyrrolidine carbamates have been patented as voltage-gated sodium channel (VDSC) inhibitors [3]; and quinazoline-2,4(1H,3H)-dione derivatives bearing 3-amino pyrrolidine moieties have demonstrated PARP-1/2 inhibition with IC₅₀ values <3.12 μM in MX-1 cancer cells [4]. While direct quantitative biological data for CAS 1365937-25-2 are not publicly available in peer-reviewed literature, its structural features—the direct N-quinazolinyl linkage, the (R)-configured pyrrolidine, and the Boc-carbamate—position it as a versatile intermediate for exploring multiple target classes including kinases and epigenetic regulators such as G9a/GLP and SETD8, where quinazoline-pyrrolidine chemotypes have already produced probe-quality inhibitors . The compound's synthetic accessibility at high purity (≥98%) , combined with the breadth of potential biological applications of the quinazoline-pyrrolidine scaffold, provides a procurement rationale that is not matched by non-quinazoline heterocyclic building blocks.

Kinase inhibition Epigenetic modulation Quinazoline pharmacophore

Recommended Procurement and Research Application Scenarios for CAS 1365937-25-2


Chiral Kinase Inhibitor Lead Optimization Requiring Defined (R)-Stereochemistry

Medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the quinazoline scaffold should procure CAS 1365937-25-2 as the preferred (R)-configured intermediate for SAR exploration at the pyrrolidine 3-position. The ≥98% enantiomeric purity ensures that observed biological activity can be confidently attributed to the intended stereoisomer, avoiding the confounding effects that would arise from using racemic mixtures or the (S)-enantiomer. This is particularly critical given that quinazoline-pyrrolidine enantiomer pairs have been documented to produce distinct inhibitory chemotypes against KDM5A , and 4-pyrrolidineaminoquinazolines with defined stereochemistry achieve PI3Kδ IC₅₀ values of 2.7–4.5 nM . The Boc group enables late-stage diversification via deprotection and subsequent amine functionalization to generate focused compound libraries.

Multistep Synthesis of Bifunctional Degraders (PROTACs) Utilizing Orthogonal Boc Protection

For programs engaged in targeted protein degradation, CAS 1365937-25-2 provides a key intermediate with orthogonal Boc protection that is essential for the sequential conjugation chemistry required in PROTAC assembly. The Boc group can be selectively removed under acidic conditions (TFA or HCl/dioxane) without affecting other protecting groups or the quinazoline core, enabling stepwise installation of the E3 ligase ligand and the linker moiety . The direct N-quinazolinyl connectivity (distinct from the NH-linked regioisomer CAS 1365937-63-8 ) provides a different vector for linker attachment compared to NH-linked analogs, potentially affecting ternary complex formation and degradation efficiency. The commercial availability at ≥98% purity from multiple vendors ensures supply chain redundancy for iterative synthesis-test cycles.

Epigenetic Probe Development Targeting G9a/GLP or SETD8 Methyltransferases

The quinazoline-pyrrolidine scaffold has been successfully employed in the development of potent and selective epigenetic probes, including UNC0638 (G9a/GLP inhibitor, IC₅₀ <15 nM) and UNC0379 (SETD8 inhibitor, IC₅₀ 7.3 μM) . While these probes feature additional substituents on the quinazoline core, CAS 1365937-25-2 represents a versatile late-stage intermediate for generating novel analogs with modified substitution patterns. The (R)-configuration at the pyrrolidine 3-position provides a defined chiral center that can influence binding pose within the methyltransferase substrate pocket . Researchers initiating epigenetic drug discovery campaigns can procure this intermediate to rapidly access a chemical space that has already yielded probe-quality tool compounds.

Quality-Controlled Reference Standard for Chiral HPLC Method Development

Analytical chemistry groups supporting chiral medicinal chemistry programs can utilize CAS 1365937-25-2 as a well-characterized (R)-enantiomer reference standard for chiral HPLC method development and validation. The compound is commercially available with documented purity specifications (≥98% by HPLC), a defined MDL number (MFCD21602215), and a validated SMILES string (CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC3=CC=CC=C32) . These quality attributes make it suitable for use as a system suitability standard or as the (R)-enantiomer reference in methods designed to detect and quantify the undesired (S)-enantiomer (CAS 1389310-00-2) in synthetic batches. The 2–8°C storage specification should be observed to maintain chromatographic integrity during long-term reference standard storage.

Quote Request

Request a Quote for tert-Butyl N-[(3R)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.